molecular formula C12H17NO B182398 1-Phenyl-2-pyrrolidin-1-ylethanol CAS No. 5407-61-4

1-Phenyl-2-pyrrolidin-1-ylethanol

カタログ番号: B182398
CAS番号: 5407-61-4
分子量: 191.27 g/mol
InChIキー: FHBPYEQRIDZSBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-2-pyrrolidin-1-ylethanol is a chemical compound characterized by a phenyl group attached to a pyrrolidine ring, which is further connected to an ethanol moiety

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyrrolidin-1-ylethanol can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with pyrrolidine in the presence of a reducing

生物活性

Overview

1-Phenyl-2-pyrrolidin-1-ylethanol, also known as (S)-1-phenyl-1-(R)-pyrrolidin-2-ylethanol, is a chiral compound with significant biological activity. The compound consists of a pyrrolidine ring and a phenyl group, which contribute to its diverse interactions in biological systems. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Pyrrolidine and Phenyl Rings : Starting materials are selected to construct the pyrrolidine and phenyl components.
  • Asymmetric Synthesis : Chiral catalysts or auxiliaries are used to introduce the desired stereochemistry.
  • Hydroxyl Group Introduction : A hydroxyl group is added through nucleophilic addition to an intermediate carbonyl compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomer in high purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its binding affinity through hydrogen bonding and hydrophobic interactions. Key mechanisms include:

  • Enzyme Modulation : The compound can modulate enzyme activity by interacting with active sites or allosteric sites, affecting metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing physiological responses such as neurotransmission and hormonal regulation .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit potent antiparasitic effects. For instance, studies show that certain analogs demonstrate significant activity against parasitic infections, with IC50 values indicating effective concentrations required for inhibition .

CompoundTarget ParasiteIC50 (µM)Cytotoxicity (CC50)
Analog 1Entamoeba histolytica1.47>200
Analog 2Giardia intestinalis2.00>200
This compoundTrypanosoma cruzi13.3>200

These findings suggest that modifications to the structure can enhance antiparasitic efficacy while maintaining low cytotoxicity against mammalian cells.

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may reverse multidrug resistance in cancer cells, enhancing the effectiveness of existing chemotherapeutic agents.

Case Study 1: Antiparasitic Efficacy

A study focused on the synthesis of various derivatives of this compound revealed that certain modifications led to enhanced activity against Trypanosoma cruzi, a parasite responsible for Chagas disease. The most effective derivative showed a significant reduction in parasite viability at low concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and apoptosis .

特性

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBPYEQRIDZSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277976
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-61-4
Record name NSC5453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solutions of 35.8 g of di-O-benzoyl-L-tartaric acid in 150 ml methanol and 19.1 g of 1-phenyl-2-(1-pyrrolidinyl)-ethanol in 100 ml of methanol were mixed and the mixture left standing in a refrigerator for 2 days. The crystalline product was filtered off, washed with a small amount of cold methanol and diethyl ether and dried. The product was repeatedly recrystallised from hot ethanol, yielding an optically pure diastereomeric salt of 15.0 g. The free base was released by dissolving the salt in 100 ml of cold 20% aqueous sodium hydroxide and extracted in dichloromethane. After evaporation of the solvent, 7.2 g (38% based on the starting racemate) of the oily (R)-enantiomer of 1-phenyl-2-(1-pyrrolidinyl)-ethanol were obtained which solidified after storage in a refrigerator to become a crystalline mass. The product had a [αD20] value of −40° (methanol).
Name
di-O-benzoyl-L-tartaric acid
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。